REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[CH:7]=O)([O-:3])=[O:2].[C:12]([O:18][CH3:19])(=[O:17])[CH2:13][C:14]([CH3:16])=[O:15]>C(OCC)(=O)C.[Cl-].[Zn+2].[Cl-]>[CH3:19][O:18][C:12]([CH:13]([CH:7]([C:6]1[CH:9]=[CH:10][CH:11]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=1)[CH:13]([C:12]([O:18][CH3:19])=[O:17])[C:14](=[O:15])[CH3:16])[C:14](=[O:15])[CH3:16])=[O:17] |f:3.4.5|
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Name
|
|
Quantity
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40 g
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Type
|
reactant
|
Smiles
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[N+](=O)([O-])C=1C=C(C=O)C=CC1
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Name
|
|
Quantity
|
61.5 g
|
Type
|
reactant
|
Smiles
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C(CC(=O)C)(=O)OC
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Name
|
|
Quantity
|
200 mL
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Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
|
72.1 g
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Type
|
catalyst
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The mixture was stirred at room temperature for further 15 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added dropwise
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Type
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STIRRING
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Details
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further stirred
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Type
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TEMPERATURE
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Details
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while heating at 60°-65° C. for 6.5 hours
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Duration
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6.5 h
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Type
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CUSTOM
|
Details
|
After completion of the reaction
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Type
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CONCENTRATION
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Details
|
the reaction mixture was concentrated under reduced pressure
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Type
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ADDITION
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Details
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800 ml of ether and 800 ml of water were added
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Type
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EXTRACTION
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Details
|
the desired product was extracted with ether
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Type
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EXTRACTION
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Details
|
The aqueous layer was extracted again with 300 ml of ether, which
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Type
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WASH
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Details
|
The combined layer was washed with 200 ml of a 5% aqueous sodium bicarbonate solution
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Type
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DRY_WITH_MATERIAL
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Details
|
This substance was dried over anhydrous magnesium sulfate
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Type
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DISTILLATION
|
Details
|
the ether was distilled off
|
Type
|
CUSTOM
|
Details
|
to obtain 92.7 g of crude crystals
|
Type
|
CUSTOM
|
Details
|
The crystals were recrystallized from methanol
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C(C(C)=O)C(C(C(C)=O)C(=O)OC)C1=CC(=CC=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 47.7 g | |
YIELD: PERCENTYIELD | 49.3% | |
YIELD: CALCULATEDPERCENTYIELD | 49.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |